molecular formula C15H16N4O2S B280085 N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B280085
M. Wt: 316.4 g/mol
InChI Key: ICBMIEQRTNQNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide, also known as ACPT-24, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biotechnology. This compound belongs to the class of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in the body. This inhibition leads to the suppression of inflammatory and tumor growth processes, which can result in the prevention and treatment of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. It has been found to inhibit the production of inflammatory cytokines, reduce oxidative stress, and modulate the immune system. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its high potency and selectivity, which makes it an ideal candidate for studying specific biological processes. However, its limited solubility and stability can pose challenges in experimental design and interpretation of results.

Future Directions

Several future directions have been proposed for the research and development of N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Development of more efficient and scalable synthesis methods.
3. Optimization of its pharmacokinetic and pharmacodynamic properties for clinical use.
4. Evaluation of its potential applications in agriculture and biotechnology.
5. Investigation of its synergistic effects with other compounds for enhanced therapeutic efficacy.
In conclusion, this compound is a novel chemical compound with significant potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for the development of new therapies for various diseases. Further research and development of this compound are necessary to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has been reported in several research studies. One of the most common methods involves the reaction of 4-acetylphenyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

N-[(4-acetylphenyl)carbamothioyl]-1-ethyl-1H-pyrazole-4-carboxamide has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicine, where it has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been shown to have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

Properties

Molecular Formula

C15H16N4O2S

Molecular Weight

316.4 g/mol

IUPAC Name

N-[(4-acetylphenyl)carbamothioyl]-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C15H16N4O2S/c1-3-19-9-12(8-16-19)14(21)18-15(22)17-13-6-4-11(5-7-13)10(2)20/h4-9H,3H2,1-2H3,(H2,17,18,21,22)

InChI Key

ICBMIEQRTNQNQP-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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